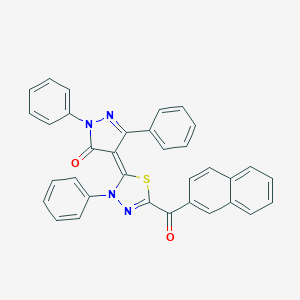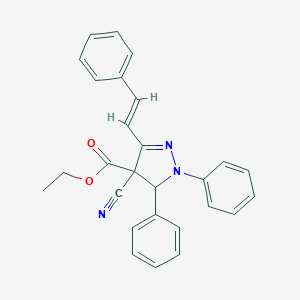![molecular formula C23H30BrN3O4 B283154 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B283154.png)
2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide, also known as BPPM, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation, inflammation, and neuronal cell death. 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. In addition, 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has been found to inhibit the activation of PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and proliferation. Furthermore, 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has been shown to inhibit the activation of JNK and p38 MAPK pathways, which are involved in neuronal cell death.
Biochemical and Physiological Effects:
2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and protect neuronal cells from death. In addition, 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has been shown to reduce oxidative stress and inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method is well-established. Furthermore, 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications, making it a valuable tool for further research. However, 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has some limitations for lab experiments. It is relatively expensive, and its solubility in water is limited, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for research on 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide. One area of research is the development of more efficient synthesis methods to reduce the cost of production. Another area of research is the investigation of 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide's potential therapeutic applications in other areas, such as cardiovascular disease and metabolic disorders. Furthermore, future research could focus on the development of 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide derivatives with improved properties, such as increased solubility and potency.
Méthodes De Synthèse
The synthesis of 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide involves a multi-step process that starts with the reaction of 4-bromo-2-nitrophenol with 3-(morpholin-4-yl)propylamine to form 4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenol. This intermediate is then reacted with 2-methoxyphenylacetyl chloride to form the final product, 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide.
Applications De Recherche Scientifique
2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has been studied for its potential therapeutic applications in various areas such as cancer, inflammation, and neurological disorders. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In addition, 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has been studied for its potential neuroprotective effects in various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C23H30BrN3O4 |
|---|---|
Poids moléculaire |
492.4 g/mol |
Nom IUPAC |
2-[4-bromo-2-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H30BrN3O4/c1-29-22-6-3-2-5-20(22)26-23(28)17-31-21-8-7-19(24)15-18(21)16-25-9-4-10-27-11-13-30-14-12-27/h2-3,5-8,15,25H,4,9-14,16-17H2,1H3,(H,26,28) |
Clé InChI |
XSKOOSKJSRJMGW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)CNCCCN3CCOCC3 |
SMILES canonique |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)CNCCCN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283071.png)
![3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283072.png)
![3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283073.png)
![3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283074.png)
![Methyl 1-(4-chlorophenyl)-7-(4-methylbenzylidene)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283076.png)
![1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283077.png)
![(8,9-Dimethoxy-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-thienyl)methanone](/img/structure/B283079.png)

![N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B283081.png)
![2-(4-Chlorophenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283082.png)
![(8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone](/img/structure/B283089.png)


![[5-[(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl](phenyl)methanone](/img/structure/B283094.png)